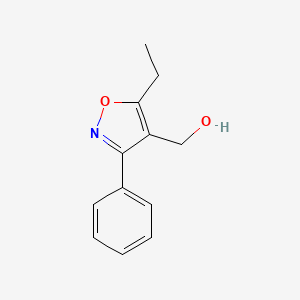

(5-Ethyl-3-phenylisoxazol-4-yl)methanol

説明

(5-Ethyl-3-phenylisoxazol-4-yl)methanol is a substituted isoxazole derivative characterized by a phenyl group at position 3, an ethyl group at position 5, and a hydroxymethyl (-CH₂OH) moiety at position 4 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

特性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC名 |

(5-ethyl-3-phenyl-1,2-oxazol-4-yl)methanol |

InChI |

InChI=1S/C12H13NO2/c1-2-11-10(8-14)12(13-15-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

InChIキー |

IHSQGQZCACKRFK-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-3-phenylisoxazol-4-yl)methanol can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and is carried out under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .

Another method involves the reaction of β-diketohydrazones with dipolarophiles under basic conditions to form the isoxazole ring . This method can be performed at room temperature and does not require the use of metal catalysts, making it an eco-friendly alternative .

Industrial Production Methods

Industrial production of (5-Ethyl-3-phenylisoxazol-4-yl)methanol may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Metal-free synthetic routes are preferred for their lower environmental impact and reduced production costs .

化学反応の分析

反応の種類

(5-エチル-3-フェニルイソキサゾール-4-イル)メタノールは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するアルデヒドまたはカルボン酸に酸化されます。

還元: この化合物は、対応するアルコールまたはアミンに還元されます。

置換: フェニル基とエチル基は、求電子置換反応または求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: ハロゲン(例えば、臭素、塩素)や求核剤(例えば、アミン、チオール)などの試薬が、適切な条件下で使用されます。

主な生成物

酸化: アルデヒドまたはカルボン酸の形成。

還元: アルコールまたはアミンの形成。

置換: 置換されたイソキサゾール誘導体の形成。

科学的研究の応用

(5-エチル-3-フェニルイソキサゾール-4-イル)メタノールは、科学研究においていくつかの応用があります。

作用機序

(5-エチル-3-フェニルイソキサゾール-4-イル)メタノールの作用機序は、特定の分子標的や経路との相互作用に関係しています。 この化合物は、酵素や受容体に結合して、その活性を調節することで、その効果を発揮する可能性があります。 具体的な分子標的や経路は、特定の用途や生物学的状況によって異なります 。

類似化合物との比較

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between (5-Ethyl-3-phenylisoxazol-4-yl)methanol and related compounds:

Key Observations :

- Functional Groups : The hydroxymethyl group (-CH₂OH) offers hydrogen-bonding capability, contrasting with the ester (-COOEt) in or ethoxy (-OEt) in , which may influence solubility and metabolic stability.

- Ring Saturation : Dihydroisoxazole derivatives (e.g., ) exhibit reduced aromaticity, altering electronic properties and reactivity compared to fully aromatic isoxazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。